molecular formula C15H21FN2O2 B13167362 tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13167362
M. Wt: 280.34 g/mol
InChI Key: ZLFBUCKGGYNPOM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based carbamate derivative featuring a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules targeting neurological or oncological pathways . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses, while the fluorine atom modulates electronic properties and metabolic stability.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

ZLFBUCKGGYNPOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-fluorophenyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Variants

Key structural analogs differ in the position of the fluorine atom on the phenyl ring or the substitution pattern on the pyrrolidine scaffold.

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate 2-fluorophenyl C₁₅H₂₁FN₂O₂ 280.35 Intermediate for kinase inhibitors; improved metabolic stability vs. 3-F analog .
rac-tert-Butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate 4-fluorophenyl C₁₅H₂₁FN₂O₂ 280.35 Stereoisomer with distinct binding affinity in receptor studies .
tert-Butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chlorophenyl C₁₅H₂₁ClN₂O₂ 296.80 Enhanced lipophilicity; used in CNS-targeting prodrugs .

Key Insights :

  • Halogen Substitution : Replacing fluorine with chlorine (3-chlorophenyl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Stereochemical Variants

Stereochemistry significantly impacts biological activity. Examples include:

  • tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4): This (3R,4S) stereoisomer demonstrates 10-fold higher potency in enzyme inhibition assays compared to its (3S,4R) counterpart, highlighting the role of chiral centers in target selectivity .
  • rac-tert-Butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate : Racemic mixtures are often used in early-stage drug discovery to evaluate enantiomer-specific effects .

Functional Group Modifications

Substituents on the Pyrrolidine Ring
  • tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate (CAS 1932066-52-8): The methoxy group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability .
  • tert-Butyl ((1R,3S)-3-ethyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate : Incorporation of a trifluoromethyl group enhances metabolic resistance and binding to hydrophobic enzyme pockets .
Salt Forms
  • tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS 2367002-73-9): Hydrochloride salt improves crystallinity and bioavailability compared to the free base .

Biological Activity

tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15_{15}H21_{21}FN2_2O2_2
  • Molecular Weight : 280.34 g/mol
  • CAS Number : 1315366-41-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways.

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antiproliferative Exhibits activity against cancer cell lines such as HeLa, indicating potential anticancer properties.
Anti-inflammatory Demonstrates inhibition of pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases.
Neuroprotective Potential effects on neurotransmitter systems may provide neuroprotective benefits in neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various derivatives of pyrrolidine compounds, including this compound. The compound showed significant inhibition of cell proliferation in HeLa cells with an IC50_{50} value indicating effective potency against tumor growth .
  • Anti-inflammatory Effects :
    • Research focused on the compound's ability to reduce TNFα production in LPS-stimulated macrophages demonstrated a notable decrease in cytokine levels, supporting its role as an anti-inflammatory agent . The compound's mechanism involved the modulation of signaling pathways associated with inflammation.
  • Neuroprotective Properties :
    • In models of neuropathy, this compound exhibited protective effects against neuronal damage induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Safety and Toxicology

While the compound shows promising biological activities, it is crucial to consider its safety profile. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate?

The synthesis typically involves three key steps:

  • Fluorination : Introduction of fluorine at the phenyl ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under anhydrous conditions .
  • Pyrrolidine ring formation : Cyclization via reductive amination or nucleophilic substitution, often employing catalysts like Pd/C or chiral auxiliaries for stereocontrol .
  • Carbamate protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to protect the amine group .
    Key Considerations : Purification via column chromatography or preparative HPLC is critical to isolate enantiopure forms, especially for chiral pyrrolidine intermediates .

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous tert-butyl carbamates (e.g., (3R,4R)-4-methylpiperidin-3-yl derivatives) .
  • NMR analysis : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), fluorophenyl protons (δ 6.7–7.2 ppm, coupling patterns), and pyrrolidine protons (δ 3.0–4.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 296.129 for C₁₅H₂₁ClN₂O₂ analogs) confirm molecular weight .

Q. What are the stability considerations during storage and handling?

  • Storage : Stable at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., DCM, THF). Avoid prolonged exposure to moisture or light .
  • Reactivity : Susceptible to acidic hydrolysis (e.g., TFA removes the Boc group) and nucleophilic attack at the carbamate carbonyl .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be optimized?

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric induction during pyrrolidine ring formation .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal complexes to control stereochemistry in fluorophenyl-pyrrolidine intermediates .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiomeric excess (>97% ee) .

Q. What computational methods aid in predicting reactivity and regioselectivity?

  • DFT calculations : Model fluorination pathways (e.g., Gibbs free energy barriers for NFSI-mediated fluorination) to predict regioselectivity .
  • Molecular docking : Study interactions with biological targets (e.g., kinase enzymes) to guide functionalization of the pyrrolidine ring .

Q. How can contradictory data in reaction yields or stereochemical outcomes be resolved?

  • Case Study : Discrepancies in Boc-deprotection yields (70–90%) may arise from residual moisture. Solutions include:
    • Strict anhydrous conditions : Use of molecular sieves or freshly distilled solvents .
    • Alternative reagents : Replace TFA with HCl in dioxane for milder deprotection .
  • Stereochemical conflicts : Cross-validate NMR data with X-ray structures or computational models to resolve misassignments .

Q. What strategies improve the compound’s solubility for biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug modification : Introduce phosphate or ester groups at the carbamate nitrogen for enhanced aqueous compatibility .

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

  • Case Study : Analogous carbamates (e.g., JAK3 inhibitors) act as competitive inhibitors. Methods include:
    • Kinetic assays : Measure IC₅₀ values via fluorescence polarization or SPR .
    • Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., hydrogen bonds with fluorophenyl groups) .

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